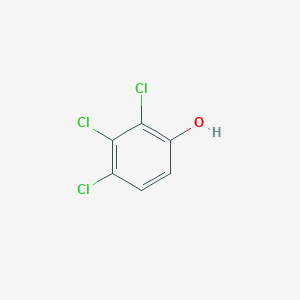

2,3,4-Trichlorophenol

Description

Properties

IUPAC Name |

2,3,4-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQFVBWFPBKHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026207 | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), 252 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 25 °C (solid), 1.5 g/cm³ | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00246 [mmHg] | |

| Record name | Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid crystals or flakes | |

CAS No. |

15950-66-0, 25167-82-2 | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15950-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015950660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JWE1AV71F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of 2,3,4-Trichlorophenol

This technical guide provides an in-depth overview of the core physicochemical, toxicological, and spectral properties of 2,3,4-trichlorophenol. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents visual diagrams of analytical workflows and toxicological pathways.

Physicochemical Properties

This compound is a halogenated phenolic compound.[1] Its fundamental physical and chemical characteristics are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [2] |

| Molecular Weight | 197.45 g/mol | [2] |

| CAS Number | 15950-66-0 | [2] |

| Appearance | Needles (from benzene (B151609) and ligroin) or light peach solid.[1][3] | [1][3] |

| Melting Point | 83.5 °C | [3] |

| Boiling Point | 252 °C | [3] |

| Water Solubility | 915 mg/L at 25 °C | [4] |

| pKa | 7.10 ± 0.23 | [4] |

| Vapor Pressure | 0.00246 mmHg | [5] |

| Density | 1.5 g/cm³ | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.6 | [5] |

Spectral Data

Spectroscopic data is essential for the identification and quantification of this compound.

Table 2: Spectral Properties of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Signals in the aromatic region. | [6][7] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic isotopic pattern for three chlorine atoms. | [5] |

| Infrared (IR) Spectroscopy | Peaks corresponding to O-H stretching, C-O stretching, and C-Cl stretching. | [5] |

| UV Spectroscopy | Maximum absorption wavelengths characteristic of chlorinated phenols. | [5] |

Toxicological Profile

This compound is classified as a hazardous substance and exhibits toxicity to various organisms.[8]

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 1000-3000 mg/kg | Guinea pig | Oral | [3] |

| Hazards | Harmful if swallowed, causes skin irritation, and serious eye damage.[8][9] May cause sensitization by skin contact.[8] Toxic to aquatic organisms.[8] | N/A | N/A | [8][9] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and analytical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][3][10]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[10]

Determination of Boiling Point

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Apparatus: A small quantity of this compound is placed in a test tube. A thermometer is positioned with its bulb just above the liquid surface. A capillary tube, sealed at the upper end, is inverted and placed into the liquid.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the bubbling ceases upon cooling, and the liquid begins to enter the capillary tube.[11][12]

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of organic compounds.

Protocol:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid from the aqueous solution. Centrifugation or filtration may be used to aid this separation.

-

Analysis: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[8][14]

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.[15]

Protocol:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol) is also prepared.

-

Spectrophotometric Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance for both the protonated (acidic) and deprotonated (basic) forms of the phenol (B47542) is identified.

-

Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms at each pH is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the pH versus the logarithm of this ratio and identifying the pH at which the concentrations of the two forms are equal (log(ratio) = 0), which corresponds to the pKa.[16]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound in various matrices.[17][18]

Protocol:

-

Sample Preparation: For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to isolate and concentrate the analyte.[18][19] For solid samples like soil or sediment, a solvent extraction (e.g., ultrasonic or accelerated solvent extraction) is employed.[7][20]

-

Derivatization (Optional but common): To improve volatility and chromatographic performance, the phenolic hydroxyl group is often derivatized, for example, by acetylation with acetic anhydride.[17][18]

-

GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[7] The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.[18]

-

MS Detection: The separated components eluting from the GC column are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification and quantification.[7][18]

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Vapor pressure - Wikipedia [en.wikipedia.org]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iwaponline.com [iwaponline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. consilab.de [consilab.de]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. web.pdx.edu [web.pdx.edu]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of 2,3,4-Trichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-trichlorophenol, a significant chlorinated aromatic compound. Due to its relevance in various chemical and pharmaceutical research areas, a thorough understanding of its preparation and analytical validation is crucial. This document outlines a detailed synthetic protocol via the Sandmeyer reaction, starting from 2,3,4-trichloroaniline (B50295), and provides a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the diazotization of 2,3,4-trichloroaniline followed by the hydrolysis of the resulting diazonium salt. Direct chlorination of phenol (B47542) is generally not a preferred method for obtaining the 2,3,4-isomer, as it tends to yield a mixture of isomers, with 2,4,6-trichlorophenol (B30397) being the predominant product.[1]

The Sandmeyer-type reaction offers a more controlled and regioselective approach.[2] The general principle involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a hydroxyl group from water.[2][3]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from the general procedure for the synthesis of chlorophenols from their corresponding anilines.[4]

Materials:

-

2,3,4-Trichloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Water (H₂O)

-

Dichloroethane (for extraction)

-

Ice

Procedure:

-

Diazotization of 2,3,4-Trichloroaniline:

-

In a reaction vessel, dissolve 2,3,4-trichloroaniline in a 30% sulfuric acid solution.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution. Maintain the temperature below 10 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Heat the copper sulfate solution to approximately 80 °C.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, maintain the reaction mixture at 80-90 °C for a period to ensure complete hydrolysis of the diazonium salt. The reaction progress can be monitored using Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the cooled reaction mixture with an organic solvent such as dichloroethane.

-

Separate the organic layer and wash it with water to remove any remaining acid and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture or petroleum ether) or by column chromatography to yield pure this compound.[5]

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | CDCl₃ | 7.27 | d | 8.8 | H-6 |

| 6.95 | d | 8.8 | H-5 | ||

| ¹³C NMR | - | Data not readily available in searched literature | - | - | - |

Note: Specific ¹³C NMR data for this compound was not explicitly found in the provided search results. However, related compounds show characteristic shifts for chlorinated aromatic carbons.[6]

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Key m/z values | Interpretation |

| GC-MS | Electron Ionization (EI) | 196, 198, 200 | Molecular ion cluster (M⁺) showing the characteristic isotopic pattern for three chlorine atoms. |

| 161, 163 | [M-Cl]⁺ | ||

| 132 | [M-HCl-Cl]⁺ | ||

| 97 | [C₅H₂O]⁺ |

Source: NIST Mass Spectrometry Data Center[7]

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Technique | Medium | Key Absorptions (cm⁻¹ or nm) | Assignment |

| IR | KBr pellet | ~3400-3500 (broad) | O-H stretching |

| ~1570, 1470, 1420 | C=C aromatic ring stretching | ||

| ~1200-1300 | C-O stretching | ||

| ~800-900 | C-Cl stretching | ||

| ~800-850 | Out-of-plane C-H bending (characteristic of substitution pattern) | ||

| UV-Vis | - | Data not readily available in searched literature | π → π* transitions |

Note: While a specific UV-Vis spectrum for this compound was not found, chlorophenols generally exhibit characteristic absorptions in the UV region due to electronic transitions in the aromatic ring.[7]

Chromatographic Data

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for analyzing the purity of this compound and for its detection in various matrices.

Table 4: Chromatographic Methods for Analysis

| Technique | Column | Mobile/Carrier Gas | Detector | Typical Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/water or Methanol/water gradients with acid modifier | UV, Electrochemical | Purity assessment, quantification in environmental and biological samples.[8][9] |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) | Separation of isomers, trace analysis, confirmation of identity.[8] |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a robust synthetic route to this compound via the Sandmeyer reaction, offering a more selective alternative to direct phenol chlorination. The accompanying characterization data, presented in a structured format, provides a valuable reference for the analytical confirmation of this compound. The provided workflows for synthesis and characterization serve as a clear visual guide for researchers in the field. This comprehensive information is intended to support the work of scientists and professionals in drug development and other research areas where this compound is of interest.

References

- 1. gfredlee.com [gfredlee.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 6. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 7. Trichlorophenol - Wikipedia [en.wikipedia.org]

- 8. data.epo.org [data.epo.org]

- 9. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]

2,3,4-Trichlorophenol CAS number and IUPAC name

An In-depth Technical Guide to 2,3,4-Trichlorophenol

This technical guide provides a comprehensive overview of this compound, a significant chlorinated phenol (B47542) compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, experimental protocols, and relevant biological information in a structured format.

Chemical Identification

-

Synonyms: 2,3,4-TCP[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 197.45 g/mol | [4][5] |

| Appearance | Needles (from benzene (B151609) and ligroin) or light peach solid.[2][3] | [2][3] |

| Odor | Strong, phenolic, disinfectant-like odor.[2][6] | [2][6] |

| Melting Point | 75-79 °C | [5] |

| Boiling Point | 260.3 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 111.2 ± 25.9 °C | [5] |

| Vapor Pressure | 0.998 mmHg @ 76.5 °C | [6] |

| Solubility | Insoluble in water.[3][4] Mixes with acetone, benzene, and toluene.[6] | [3][4][6] |

| LogP (Octanol-Water Partition Coefficient) | 3.66 | [5] |

Synthesis of Trichlorophenols

Trichlorophenols are generally produced through the electrophilic halogenation of phenol with chlorine.[7] The specific isomer produced can be influenced by the reaction conditions and catalysts used. For instance, the synthesis of 2,4,6-trichlorophenol (B30397) can be achieved by the deep chlorination of phenol.[8] Another method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) to produce 2,4,5-trichlorophenol.[9] A multi-step synthesis for trichlorophenol derivatives starting from Diels-Alder cycloadducts has also been described.[10][11]

Applications and Uses

Historically, chlorinated phenols have been utilized as intermediates in the synthesis of dyes, pigments, and phenolic resins.[12] They have also seen direct use as:

This compound, specifically, is identified as a phenolic halogenated compound and is classified as a pollutant found in wastewater.[3][4]

Toxicology and Safety

This compound is considered a hazardous substance.

Human Health Effects:

-

Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[6]

-

It may cause severe eye damage upon contact.[6]

-

Skin contact can be damaging to health, with the potential for systemic effects after absorption.[6] It may also cause skin sensitization.[6]

-

Inhalation can lead to irritation of the respiratory system.[6]

-

Long-term exposure to phenol derivatives can result in a range of health issues, including skin inflammation, liver and kidney damage, and nervous system disorders.[6]

Environmental Effects:

-

The compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]

Experimental Protocols

Determination of Chlorophenols in Water Samples

This section outlines a general experimental workflow for the determination of chlorophenols, including this compound, in water samples using gas chromatography.

1. Sample Preparation and Derivatization:

-

Collect water samples in appropriate containers.

-

For derivatization, the chlorophenols in an alkaline aqueous solution are reacted with acetic anhydride (B1165640) to form their corresponding esters.[14] This increases their volatility and makes them more suitable for GC analysis.[14]

2. Extraction:

-

The formed esters can be extracted from the aqueous solution using a solvent such as n-hexane.[14]

-

Alternatively, headspace solid-phase microextraction (SPME) can be employed, which is a solvent-free method.[14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted and derivatized sample is injected into a gas chromatograph.

-

The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds are then detected and identified by a mass spectrometer.

-

This compound may be used as a reference standard for the determination of the analyte in water samples.

4. Data Analysis:

-

The concentration of this compound in the sample is quantified by comparing its peak area to that of a known standard.

Visualizations

Below is a diagram illustrating a generalized workflow for the analysis of chlorophenols in water.

Caption: Generalized workflow for the analysis of chlorophenols in water samples.

References

- 1. Exposome-Explorer - this compound (2,3,4-TCP) (Compound) [exposome-explorer.iarc.fr]

- 2. This compound | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15950-66-0 [chemicalbook.com]

- 4. This compound CAS#: 15950-66-0 [m.chemicalbook.com]

- 5. This compound | CAS#:15950-66-0 | Chemsrc [chemsrc.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Trichlorophenol - Wikipedia [en.wikipedia.org]

- 8. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 9. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chlorophenols (di, tri, tetra) - DCCEEW [dcceew.gov.au]

- 14. s4science.at [s4science.at]

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4-Trichlorophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and melting point of 2,3,4-Trichlorophenol (2,3,4-TCP), a halogenated phenolic compound. The document details its key physicochemical properties, outlines standardized experimental protocols for their determination, and presents the information in a clear, structured format for ease of reference and comparison.

Physicochemical Data

The following tables summarize the quantitative data for the melting point and solubility of this compound.

Melting Point

This compound is a solid at room temperature, appearing as needles or a light peach-colored solid.[1][2][3] There is some variation in the reported melting point values across different sources, which may be attributed to the purity of the sample and the experimental method used.

| Parameter | Value (°C) | Value (°F) | Source |

| Melting Point | 83.5 | 182.3 | NCBI[4][5] |

| Melting Range | 75 - 79 | 167 - 174.2 | ChemicalPoint, Chemsrc[6][7] |

| Melting Range | 78.9 - 81.1 | 174 - 178 | Santa Cruz Biotechnology[8] |

| Melting Range | 77.2 - 78.9 | 171 - 174 | National Toxicology Program (1992)[1] |

| Melting Point | 57.2 | 135 | U.S. Coast Guard (1999)[1] |

Solubility

The solubility of this compound is a critical parameter for its environmental fate, bioavailability, and potential applications. It is generally characterized by low aqueous solubility and higher solubility in organic solvents.

| Solvent | Quantitative Solubility | Qualitative Description | Source |

| Water | 915 mg/L (at 25°C, pH 5.1) | Insoluble / Immiscible | NCBI, ChemicalBook[2][3][4][5][8] |

| Chloroform | - | Slightly Soluble | ChemicalBook[3] |

| DMSO | - | Slightly Soluble | ChemicalBook[3] |

| Methanol | - | Slightly Soluble | ChemicalBook[3] |

| Organic Solvents (General) | - | Phenols are generally soluble in solvents like ethanol, ethyl acetate, and chloroform.[9] | - |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of phenolic compounds are provided below. These protocols are based on standard laboratory techniques.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[10] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[10] The capillary method using a melting point apparatus is a standard procedure.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube (sealed at the other end) is pushed into the powder.[11]

-

Loading the Capillary: The sample is compacted into the sealed end of the tube by tapping the tube gently. This process is repeated until the sample occupies 1-2 mm in height at the bottom of the tube.[11]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed into a melting point apparatus (e.g., a Meltemp or Thiele tube with a heating oil bath).[10]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[10] Constant stirring is necessary for oil baths to ensure uniform temperature distribution.[11]

-

Observation and Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[11]

-

-

Reporting: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.[10]

Determination of Solubility

The shake-flask method is a widely recognized technique for determining the solubility of a substance in a specific solvent.[12][13]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water) in a flask.

-

Equilibration: The flask is sealed and placed in a constant-temperature shaker bath. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature is maintained at a constant value, typically 25°C.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Collection: A sample of the clear, supernatant liquid is carefully withdrawn using a syringe. To ensure no solid particles are collected, the syringe is fitted with a filter (e.g., a 0.45 µm membrane filter).[13]

-

Concentration Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical method. Common techniques include:

-

UV-Vis Spectrophotometry: The absorbance of the solution is measured at a predetermined wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated using a calibration curve.[12]

-

High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and specificity for quantifying the compound.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.[12]

-

-

Calculation and Reporting: The solubility is calculated and typically expressed in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physical properties of this compound.

References

- 1. This compound | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15950-66-0 [chemicalbook.com]

- 3. This compound CAS#: 15950-66-0 [m.chemicalbook.com]

- 4. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | CAS#:15950-66-0 | Chemsrc [chemsrc.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,3,4-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,4-trichlorophenol (2,3,4-TCP), a compound of environmental concern due to its toxicity and persistence. This document details its physicochemical properties, mobility in various environmental compartments, and degradation pathways, supported by experimental protocols and data visualizations.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physical and chemical properties. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Colorless needles or gray flakes | [2] |

| Melting Point | 83.5 °C | [3] |

| Boiling Point | 252 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.0075 mmHg at 25 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.72 | [2] |

| pKa | 5.8 | [4] |

Environmental Fate and Transport

The movement and persistence of this compound in the environment are governed by a combination of transport and transformation processes, including volatilization, adsorption, leaching, and degradation.

2.1. Volatilization

With a moderate vapor pressure, this compound has the potential to volatilize from soil and water surfaces. The Henry's Law constant for the related 2,4,6-trichlorophenol (B30397) is estimated to be 4.2 x 10⁻⁶ atm-m³/mole, which suggests that volatilization from water surfaces is expected.[5] The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and the presence of organic matter in the water, which can affect its partitioning.

2.2. Adsorption and Mobility in Soil

The mobility of this compound in soil is largely controlled by its adsorption to soil organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this adsorption. For the closely related 2,4,6-trichlorophenol, Koc values have been measured to be in the range of 150 to 2200, depending on the soil pH.[5] This indicates a moderate to slight mobility in soil. The pKa of this compound suggests that it will be partially ionized at typical environmental pH values, and the anionic form is generally more mobile in soil.

2.3. Leaching into Groundwater

Due to its moderate water solubility and the potential for the more mobile anionic form to be present, this compound has the potential to leach through the soil profile and contaminate groundwater, particularly in soils with low organic matter content.

Degradation Pathways

This compound can be degraded in the environment through biotic (biodegradation) and abiotic (photodegradation, hydrolysis) processes.

3.1. Biodegradation

Microbial degradation is a significant pathway for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade chlorophenols.

3.1.1. Aerobic Biodegradation

Under aerobic conditions, bacteria such as Pseudomonas species can degrade 2,4,6-trichlorophenol.[6] The degradation is often initiated by monooxygenase enzymes that hydroxylate the aromatic ring, followed by ring cleavage. The degradation of 2,4,6-TCP by a microbial consortium has been shown to proceed with a specific degradation rate of up to 34 mg per gram of dry weight per hour.[7]

Caption: Proposed aerobic biodegradation pathway of a trichlorophenol.

3.1.2. Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is carried out by various anaerobic bacteria. For 2,4,6-trichlorophenol, reductive dechlorination leads to the formation of dichlorophenols, monochlorophenols, and finally phenol (B47542), which can be further mineralized.[8]

Caption: General anaerobic biodegradation pathway of a trichlorophenol.

3.2. Abiotic Degradation

3.2.1. Photodegradation

This compound can be degraded by direct photolysis in the presence of sunlight, particularly in aqueous environments. The process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of hydroxylated and dechlorinated intermediates. The photodegradation of 2,4,6-trichlorophenol in aqueous solutions has been shown to produce di- and monochlorinated phenols, as well as phenol.[9]

Caption: Simplified photodegradation pathway of a trichlorophenol.

3.2.2. Hydrolysis

Chlorophenols are generally resistant to hydrolysis under typical environmental conditions. However, at elevated temperatures and extreme pH values, hydrolysis can occur, leading to the replacement of chlorine atoms with hydroxyl groups.

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the environmental fate and transport parameters of this compound.

4.1. Soil Adsorption/Desorption (OECD Guideline 106)

The soil adsorption coefficient (Koc) is determined using the batch equilibrium method as described in OECD Guideline 106.[10][11][12][13][14]

-

Principle: A known concentration of this compound in an aqueous solution is equilibrated with a known mass of soil. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Soil Preparation: A selection of characterized soils with varying organic carbon content, pH, and texture are air-dried and sieved.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.

-

Definitive Test: Soil samples are mixed with solutions of this compound of varying concentrations in centrifuge tubes.

-

Equilibration: The tubes are agitated in the dark at a constant temperature until equilibrium is reached (as determined in the preliminary test).

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the supernatant is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of substance adsorbed to the soil is calculated. The adsorption coefficient (Kd) is determined for each concentration and soil type. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

-

-

Desorption: Desorption can be studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

Caption: Experimental workflow for OECD Guideline 106.

4.2. Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test evaluates the ready biodegradability of this compound by measuring the oxygen consumed by microorganisms during its degradation.[1][15]

-

Principle: A known amount of the test substance is incubated in a mineral medium with a microbial inoculum in a closed respirometer. The consumption of oxygen is measured over time as a pressure drop.

-

Procedure:

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.

-

Test Setup: The test substance, mineral medium, and inoculum are added to the respirometer flasks. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

-

Measurement: The oxygen consumption is measured continuously or at regular intervals using a manometer. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

-

Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.

-

Caption: Experimental workflow for OECD Guideline 301F.

4.3. Analytical Methods for Quantification

Accurate quantification of this compound and its degradation products is crucial for fate and transport studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a suitable solvent (e.g., hexane (B92381) or dichloromethane) or solid-phase extraction (SPE) is commonly used to concentrate the analytes.[16]

-

Soil and Sediment Samples: Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with an organic solvent or solvent mixture is typically employed.

-

-

Derivatization (for GC analysis): Chlorophenols are often derivatized (e.g., with acetic anhydride (B1165640) or diazomethane) to increase their volatility and improve their chromatographic properties.[17][18]

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Injection: Splitless injection is preferred for trace analysis.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode provides high sensitivity and selectivity.[19]

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analytes are in their non-ionized form.

-

Detection: UV detection at a wavelength of around 218-280 nm or mass spectrometry can be used.[20]

-

Conclusion

This compound is a persistent organic pollutant with the potential for widespread environmental contamination. Its fate and transport are governed by a complex interplay of its physicochemical properties and various environmental processes. Understanding its mobility in soil and water, as well as its degradation through biotic and abiotic pathways, is essential for assessing its environmental risk and developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to perform such assessments.

References

- 1. matestlabs.com [matestlabs.com]

- 2. NEMI Method Summary - 8315A [nemi.gov]

- 3. This compound | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biodegradation of 2,4,6-trichlorophenol in the presence of primary substrate by immobilized pure culture bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive dechlorination and biodegradation of 2,4,6-trichlorophenol using sequential permeable reactive barriers: laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 11. york.ac.uk [york.ac.uk]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 16. s4science.at [s4science.at]

- 17. olipes.com [olipes.com]

- 18. s4science.at [s4science.at]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Microbial metabolism of 2-chlorophenol, phenol and rho-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1. | Semantic Scholar [semanticscholar.org]

The Unseen Threat: A Technical Guide to the Toxicological Effects of 2,3,4-Trichlorophenol on Aquatic Organisms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichlorophenol (2,3,4-TCP), a halogenated aromatic compound, represents a significant environmental contaminant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and preservatives. Its persistence in aquatic ecosystems poses a considerable threat to a wide range of organisms, from microorganisms to fish. This technical guide provides a comprehensive overview of the toxicological effects of 2,3,4-TCP on aquatic life, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its toxicity. Understanding these intricate interactions is paramount for environmental risk assessment and the development of strategies to mitigate the impact of this pervasive pollutant.

Quantitative Toxicological Data

The toxicity of this compound to aquatic organisms is highly variable, depending on the species, exposure duration, and environmental conditions. The following tables summarize the available quantitative data on the acute and chronic toxicity of 2,3,4-TCP and its isomers.

Table 1: Acute Toxicity of Trichlorophenol Isomers to Aquatic Organisms

| Species | Chemical | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| Daphnia magna (Water Flea) | 2,4,5-Trichlorophenol | 48 hours | EC50 (Immobilisation) | 2,400 | [1] |

| Daphnia magna (Water Flea) | 2,4,6-Trichlorophenol (B30397) | 48 hours | EC50 (Immobilisation) | 2,000 | [2] |

| Lepomis macrochirus (Bluegill) | 2,4,5-Trichlorophenol | 96 hours | LC50 (Mortality) | 450 | [1] |

| Carassius auratus (Goldfish) | 2,4,5-Trichlorophenol | 24 hours | LC50 (Mortality) | 1,700 | [3] |

| Oncorhynchus mykiss (Rainbow Trout) | 2,4-Dichlorophenol (B122985) | 85 days | NOEC (Growth) | 179 | |

| Zebrafish (Danio rerio) | 2,4,6-Trichlorophenol | 120 hours post-fertilization | LC50 | 1,110 | [4] |

| Zebrafish (Danio rerio) | 2,4-Dichlorophenol | 120 hours post-fertilization | LC50 | 2,450 | [4] |

Table 2: Chronic Toxicity of Trichlorophenol Isomers to Aquatic Organisms

| Species | Chemical | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| Daphnia magna (Water Flea) | 2,4-Dichlorophenol | 21 days | NOEC (Reproduction) | 210 | |

| Ceriodaphnia dubia | 2,3,4,6-Tetrachlorophenol | 7 days | NOEC | 240-340 | |

| Various Rotifer Species | 2,3,4,6-Tetrachlorophenol | 7 days | NOEC | 200-220 | |

| Pimephales promelas (Fathead Minnow) | 2,4,5-Trichlorophenol | 28 days | BCF | ~1800 | [5] |

Table 3: Effects of Trichlorophenol Isomers on Aquatic Plants

| Species | Chemical | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| Selenastrum capricornutum (Green Algae) | 2,4,5-Trichlorophenol | 96 hours | EC50 (Population Growth) | 1,220 | [3] |

| Skeletonema costatum (Diatom) | 2,4,5-Trichlorophenol | 96 hours | EC50 (Chlorophyll a) | 890 | [3] |

| Chlorella vulgaris | 2,4,6-Trichlorophenol | Not Specified | EC50 | 13,100 | [6] |

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute toxicity of chemicals to fish.

-

Test Organism: Species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are commonly used.

-

Exposure Period: The standard exposure duration is 96 hours.

-

Test Design: A semi-static or flow-through system is employed. Fish are exposed to a range of at least five geometrically spaced concentrations of the test substance. A control group is maintained in water without the test substance. At least seven fish are used for each concentration.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour period.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of substances to planktonic crustaceans, typically Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old, are used.

-

Exposure Period: The test duration is 48 hours.

-

Test Design: A static test design is used. Daphnids are exposed to at least five concentrations of the test substance. A control group is also included. At least 20 animals, divided into four replicates of five, are used for each concentration.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that causes immobilisation in 50% of the daphnids after 48 hours.

-

Test Conditions: The test is conducted in the dark at a constant temperature.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline describes a method to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: A non-axenic, exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata, is used.

-

Exposure Period: The standard test duration is 72 hours.

-

Test Design: The test is performed in batch cultures. Algae are exposed to at least five concentrations of the test substance. Three replicates are used for each concentration, along with a control group.

-

Observations: The growth of the algae is measured at least once every 24 hours. This can be done by cell counting or by measuring a surrogate parameter like chlorophyll (B73375) fluorescence.

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From this, the EC50 (the concentration causing a 50% reduction in growth rate) is calculated.

-

Test Conditions: The cultures are maintained under constant illumination and temperature.

Signaling Pathways and Mechanisms of Toxicity

This compound and its isomers exert their toxic effects through various mechanisms, primarily by disrupting fundamental cellular processes. The following diagrams, created using the DOT language, illustrate the key signaling pathways affected.

Oxidative Stress Pathway

Chlorophenols are known to induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress.[7][8] This can damage cellular components like lipids, proteins, and DNA.

Caption: Oxidative stress pathway induced by this compound.

Neurotoxicity Pathway: Acetylcholinesterase Inhibition

Some chlorophenols can act as neurotoxins by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation and eventual paralysis.[9][10]

Caption: Neurotoxicity pathway via acetylcholinesterase inhibition.

Endocrine Disruption Pathway: Steroidogenesis and Vitellogenin Induction

Chlorophenols can interfere with the endocrine system of aquatic organisms. They have been shown to disrupt steroidogenesis (the production of steroid hormones like testosterone (B1683101) and estradiol) and induce the production of vitellogenin, an egg yolk precursor protein, in male fish, which is a biomarker for estrogenic effects.[7][11][12][13]

Caption: Endocrine disruption pathway involving steroidogenesis and vitellogenin induction.

Conclusion

The data and experimental protocols compiled in this guide underscore the significant toxicological threat that this compound poses to aquatic ecosystems. Its ability to induce oxidative stress, neurotoxicity, and endocrine disruption highlights the multifaceted nature of its impact. For researchers, scientists, and professionals in drug development, this information is critical for several reasons. Firstly, it provides a foundation for developing more accurate environmental risk assessments. Secondly, understanding the mechanisms of toxicity can inform the development of novel bioremediation strategies. Finally, for those in drug development, the study of how these compounds interact with biological systems can provide valuable insights into potential off-target effects and the design of safer chemical entities. Continued research into the sublethal and chronic effects of 2,3,4-TCP, particularly in environmentally relevant concentrations and in combination with other pollutants, is essential to fully comprehend and mitigate its environmental impact.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Combined toxicity of triclosan, 2,4-dichlorophenol and 2,4,6-trichlorophenol to zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Pesticide effects on fish cholinesterase variability and mean activity: A meta-analytic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of trichlorfon on acetylcholinesterase activity and histopathology of cultivated fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitellogenesis as a biomarker for estrogenic contamination of the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of vitellogenin synthesis in an Atlantic salmon (Salmo salar) hepatocyte culture: a sensitive in vitro bioassay for the oestrogenic and anti-oestrogenic activity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Unseen Cleanup: A Technical Guide to 2,3,4-Trichlorophenol Biodegradation in Soil

For Researchers, Scientists, and Drug Development Professionals

The pervasive environmental contaminant, 2,3,4-trichlorophenol (2,3,4-TCP), a chlorinated aromatic compound, poses significant toxicological risks. Its persistence in soil environments necessitates a deeper understanding of its natural attenuation mechanisms, particularly microbial biodegradation. This technical guide provides an in-depth exploration of the metabolic pathways, key microbial players, and experimental methodologies involved in the breakdown of 2,3,4-TCP in soil. While direct research on the 2,3,4-TCP isomer is limited, this guide synthesizes current knowledge on closely related chlorophenols to propose likely degradation pathways and provide a framework for future research.

Aerobic Biodegradation Pathways: A Proposed Route

Under aerobic conditions, the microbial degradation of chlorophenols is typically initiated by monooxygenases that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. These intermediates then undergo ring cleavage, eventually funneling into central metabolic pathways. While the specific enzymes for 2,3,4-TCP have not been fully characterized, a putative pathway can be constructed based on the degradation of other trichlorophenols and polychlorinated phenols by soil microorganisms like Sphingomonas and Ralstonia species.

The proposed aerobic degradation of this compound likely proceeds through the following key steps:

-